

Application Notes and Protocols: Cardiovascular Effects of 5-Methyl-3(2H)- pyridazinone Derivatives

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Compound of Interest

Compound Name: **5-Methyl-3(2H)-pyridazinone**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cardiovascular effects of **5-Methyl-3(2H)-pyridazinone** derivatives, detailing their pharmacological activities, mechanisms of action, and protocols for their evaluation.

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities.^[1] Among these, **5-Methyl-3(2H)-pyridazinone** derivatives have emerged as promising scaffolds for the development of novel cardiovascular agents.^{[2][3]} These compounds have been shown to exhibit a range of beneficial effects, including cardiotonic (positive inotropic), vasodilatory, antihypertensive, and antiplatelet activities.^{[4][5]} Their therapeutic potential lies in their ability to modulate key signaling pathways involved in cardiovascular function, primarily through the inhibition of phosphodiesterase III (PDE III).^{[4][6]}

Pharmacological Activities and Mechanism of Action

The primary cardiovascular effects of **5-Methyl-3(2H)-pyridazinone** derivatives are attributed to their potent and selective inhibition of PDE III.^[6]

2.1. Cardiotonic (Positive Inotropic) Effects:

In cardiac muscle, inhibition of PDE III prevents the breakdown of cyclic adenosine monophosphate (cAMP).^[7] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates L-type calcium channels and phospholamban. This results in increased intracellular calcium concentration and enhanced myocardial contractility, producing a positive inotropic effect.^[6] This mechanism is distinct from that of β -adrenergic receptor stimulation.^[6] Several 5-methyl-4,5-dihydro-3(2H)-pyridazinone derivatives have demonstrated potent positive inotropic effects, with some compounds being more effective than established drugs like amrinone and milrinone.^{[4][6]}

2.2. Vasodilatory and Antihypertensive Effects:

In vascular smooth muscle cells, PDE III inhibition also leads to an increase in cAMP, which promotes vasodilation and a subsequent reduction in blood pressure.^[2] Some derivatives act as direct vasodilators, while others modulate the renin-angiotensin-aldosterone system.^[2] Additionally, certain pyridazinone derivatives have been shown to upregulate endothelial nitric oxide synthase (eNOS) expression, leading to increased nitric oxide (NO) production and vasorelaxation.^[8] In vivo studies in rats have confirmed the antihypertensive activity of these compounds, demonstrating a significant reduction in mean arterial blood pressure.^{[9][10][11]}

2.3. Antiplatelet Activity:

Increased cAMP levels in platelets, mediated by PDE III inhibition, are also responsible for the antiplatelet effects of these derivatives.^[7] This leads to the inhibition of platelet aggregation induced by various agonists like ADP and collagen.^{[4][7]}

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of various **5-Methyl-3(2H)-pyridazinone** derivatives.

Table 1: In Vitro Vasodilatory and PDE III Inhibitory Activity

Compound	Assay	Parameter	Value	Reference
5-methyl derivative of Imazodan	PDE III Inhibition (guinea pig ventricular muscle)	IC50	0.6 μ M	[2]
Compound 9	Vasodilation	IC50	0.051 μ M	[2]
N,O-dibenzyl derivative (10)	Vasodilation & Antiplatelet	IC50	35.3 μ M	[2]
Compound 13	Vasodilation (rat thoracic aortic rings)	IC50	0.199 μ M	[2]
Acid (16)	Vasodilation (rat thoracic aortic rings)	EC50	0.339 μ M	[2]
Ester analog (17)	Vasodilation (rat thoracic aortic rings)	EC50	1.225 μ M	[2]
4-methoxyphenyl hydrazide derivative (18)	Vasodilation (rat thoracic aortic rings)	EC50	1.204 μ M	[2]
Compound 4f	Vasodilation (rat thoracic aorta)	EC50	0.0136 μ M	[8]
Compound 4h	Vasodilation (rat thoracic aorta)	EC50	0.0117 μ M	[8]
Compound 5d	Vasodilation (rat thoracic aorta)	EC50	0.0053 μ M	[8]
Compound 5e	Vasodilation (rat thoracic aorta)	EC50	0.0025 μ M	[8]

Table 2: In Vivo Antihypertensive Activity

Compound	Animal Model	Effect	Reference
Compound 6	Anesthetized normotensive rats	ED ₅₀ = 1.6 μ mol/kg (increase in blood flow)	[2]
Compound 7	Sheep	33.04% inhibition of carotid artery contraction	[2]
Compounds 8a & 8b	Rat aorta	48.8% & 44.2% inhibition of phenylephrine contraction	[2]
Compounds 11 & 12	Rats	41.84% & 40.98% reduction in MABP	[2]
Compounds 14 & 15	Rats	41.99% & 42.40% reduction in MABP	[2]

Table 3: Cardiotonic Activity

Compound	Animal Model	Effect	Reference
Compound 5a	Isolated perfused toad heart	Potent cardiotonic activity	[12]
Compound 36	Anesthetized dogs	Relative potency = 2.11 (vs. milrinone = 1)	[13]
CI-930 (5-methyl derivative of CI-914)	-	More potent than milrinone	[6]

Experimental Protocols

4.1. In Vitro Vasorelaxant Activity on Isolated Rat Thoracic Aorta

This protocol is used to assess the vasodilatory effect of the test compounds.

Materials:

- Male Wistar rats (200-250 g)
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)
- Phenylephrine (PE)
- Test compounds
- Organ bath system with isometric force transducers

Procedure:

- Euthanize the rat and carefully dissect the thoracic aorta.
- Clean the aorta of adhering connective and adipose tissues and cut it into rings of 2-3 mm in length.
- Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
- After equilibration, pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
- Once a stable contraction is achieved, cumulatively add the test compounds in increasing concentrations to the organ bath.
- Record the relaxation response as a percentage of the PE-induced contraction.
- Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).[8]

4.2. In Vivo Antihypertensive Activity using the Tail-Cuff Method in Rats

This non-invasive method is used to measure the effect of test compounds on blood pressure in conscious rats.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Spontaneously hypertensive rats (SHR) or normotensive rats in which hypertension has been induced (e.g., with methylprednisolone acetate).[\[9\]](#)
- Non-invasive blood pressure recorder (e.g., CODA Tail-Cuff system).
- Animal restrainers.
- Test compounds and vehicle.
- Standard antihypertensive drugs (e.g., hydralazine, propranolol).[\[9\]](#)

Procedure:

- Train the rats to the restraining and measurement procedure for several days before the experiment to minimize stress-induced blood pressure variations.
- On the day of the experiment, place the conscious rat in a restrainer.
- Record the baseline mean arterial blood pressure (MABP) and heart rate.
- Administer the test compound or vehicle (e.g., intraperitoneally or orally).
- Measure the MABP and heart rate at various time points after administration (e.g., 1, 3, 6, 12, 24 hours).[\[9\]](#)
- Compare the changes in MABP in the treated groups to the vehicle control group and a standard drug group.
- Analyze the data to determine the percentage reduction in MABP.[\[2\]](#)

4.3. In Vitro Cardiotonic Activity on Isolated Perfused Heart

This protocol assesses the direct effect of compounds on myocardial contractility.

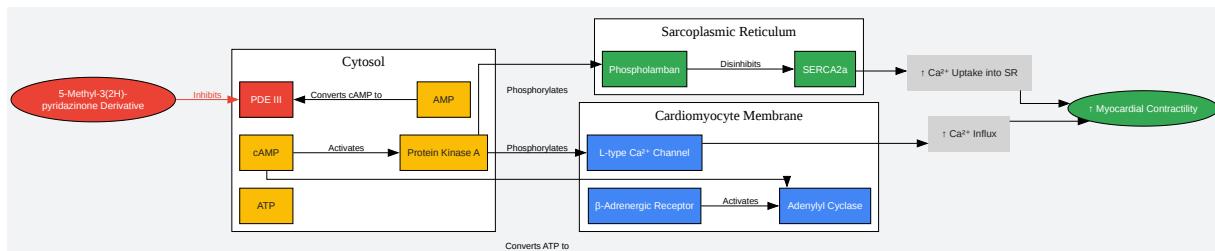
Materials:

- Rabbit or toad heart.[12][14]
- Langendorff apparatus.
- Ringer's solution or similar physiological salt solution.
- Force-displacement transducer.
- Test compounds and a standard cardiotonic drug (e.g., digoxin, levosimendan).[12][15]

Procedure:

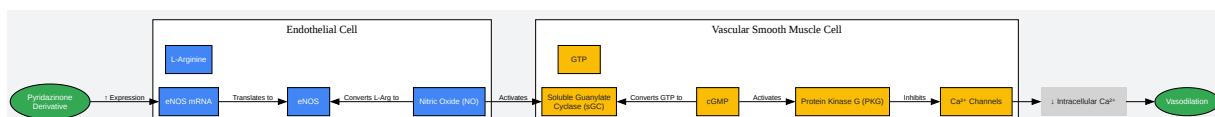
- Euthanize the animal and rapidly excise the heart.
- Mount the heart on the Langendorff apparatus and perfuse it with oxygenated physiological salt solution at a constant temperature and pressure.
- Allow the heart to stabilize for a period of time.
- Record the baseline contractile force (amplitude of contraction) and heart rate.
- Administer the test compounds in increasing concentrations into the perfusion solution.
- Record the changes in contractile force and heart rate.
- Express the cardiotonic effect as the percentage change in the amplitude of contractility compared to the baseline and a standard drug.[16]

Visualizations



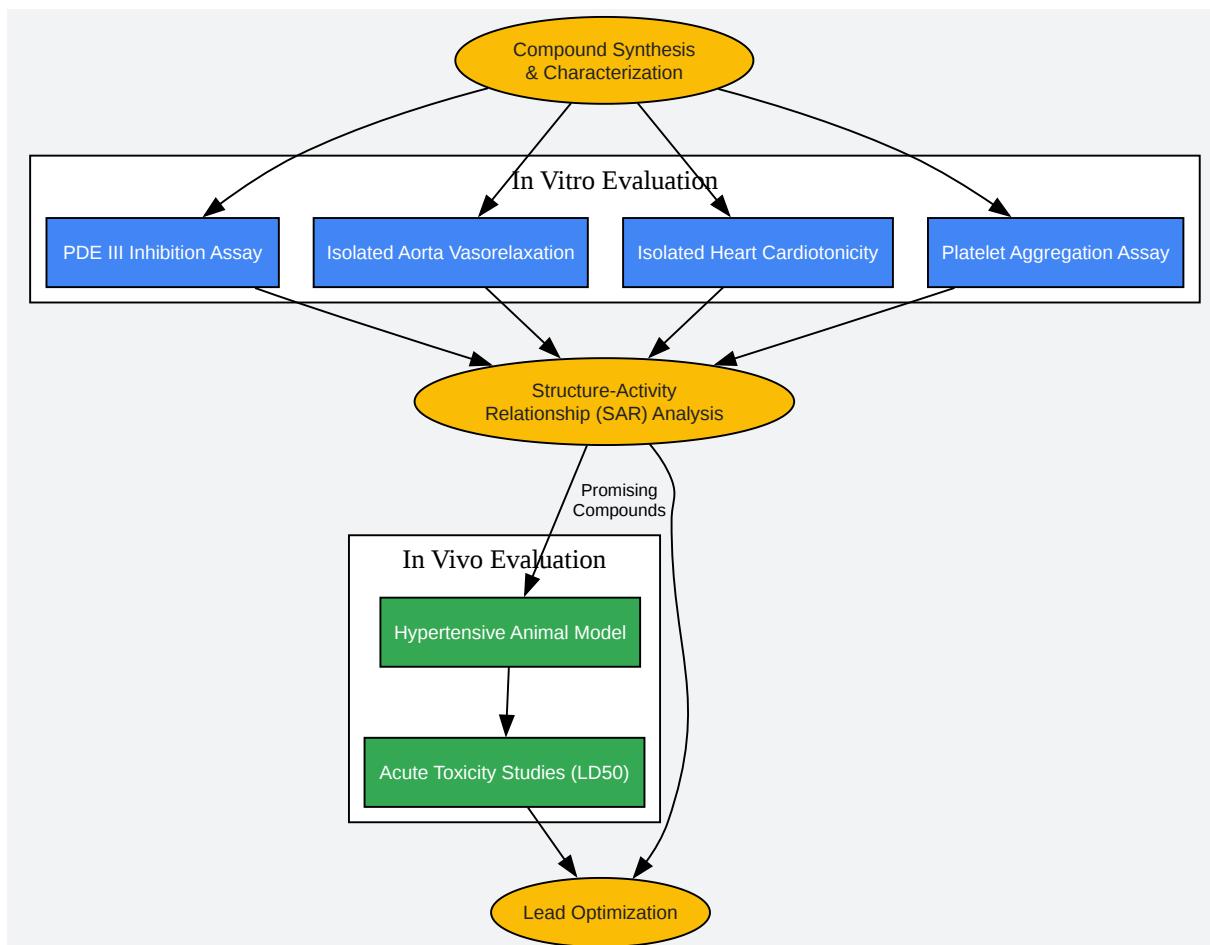
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Caption: PDE III inhibition in cardiomyocytes by **5-Methyl-3(2H)-pyridazinone** derivatives.



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Caption: eNOS-mediated vasodilation by certain pyridazinone derivatives.



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Caption: General workflow for the evaluation of pyridazinone derivatives.

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